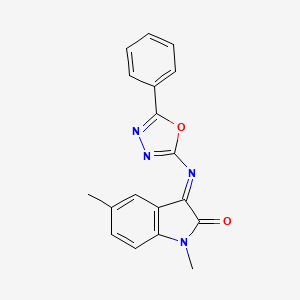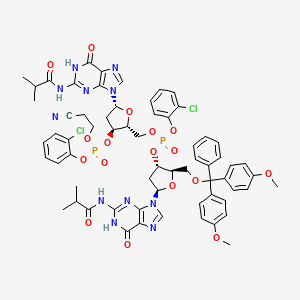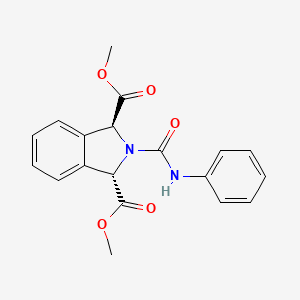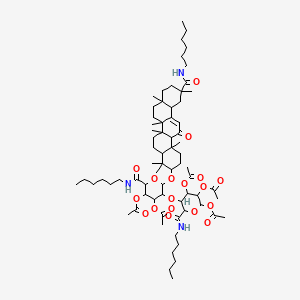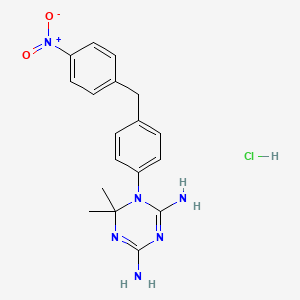
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- is a complex organic compound with a unique structure It is characterized by the presence of a propanamide backbone, a diethylamino group, and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethylamine with 1-methyl-1-(4-methylphenyl)ethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl group can enhance binding affinity. The compound may modulate signaling pathways by affecting enzyme activity or receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, N-(1-methyl-1-phenylethyl)-: Lacks the diethylamino group.
Propanamide, 2-(dimethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)-: Contains a dimethylamino group instead of diethylamino.
Propanamide, 2-(diethylamino)-N-(1-phenylethyl)-: Lacks the methyl group on the phenyl ring.
Uniqueness
Propanamide, 2-(diethylamino)-N-(1-methyl-1-(4-methylphenyl)ethyl)- is unique due to the presence of both the diethylamino group and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91793-44-1 |
|---|---|
Formule moléculaire |
C17H28N2O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C17H28N2O/c1-7-19(8-2)14(4)16(20)18-17(5,6)15-11-9-13(3)10-12-15/h9-12,14H,7-8H2,1-6H3,(H,18,20) |
Clé InChI |
RQWVOCSENLIJHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


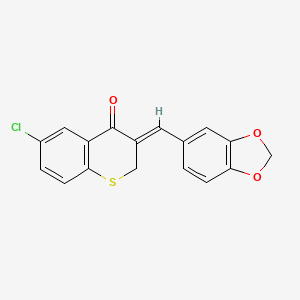

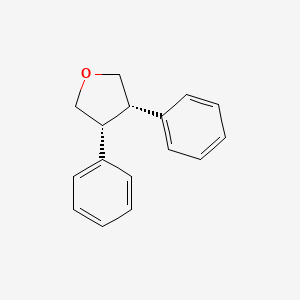
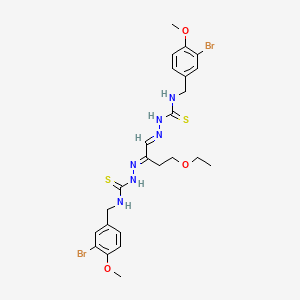
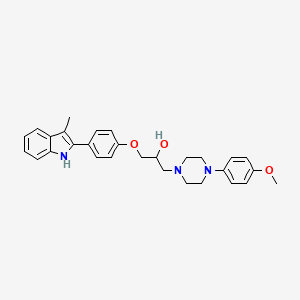
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)

